6-Amino-1,3-naphthalenedisulfonic acid disodium salt
Overview
Description
6-Amino-1,3-naphthalenedisulfonic acid disodium salt, also known as the sodium salt of chromotropic acid, is a compound that has been utilized as a colorimetric reagent in inorganic analysis. This compound is known for its ability to form colored complexes with a variety of metallic ions. The research has shown that it reacts with metals such as mercury(I), tin(IV), platinum(IV), gold(III), tellurium(VI), molybdenum(VI), iron(III), aluminum(III), chromium(III), and uranyl(II) to produce distinct color reactions. These reactions are particularly sensitive with certain ions, making the compound valuable for detecting and analyzing these metals in various samples .
Synthesis Analysis
The synthesis of 6-Amino-1,3-naphthalenedisulfonic acid disodium salt is not directly detailed in the provided papers. However, the compound is closely related to chromotropic acid, which is synthesized through sulfonation processes. The synthesis would likely involve the introduction of sulfonic acid groups to a naphthalene derivative followed by neutralization with sodium to form the disodium salt. The exact methods and conditions for the synthesis would depend on the specific requirements for purity and yield .
Molecular Structure Analysis
The molecular structure of a related compound, 5-amino-2-naphthalenesulfonic acid, has been analyzed and found to exhibit a zwitterionic form. This structure features a sulfonate-aminium group zwitterion, where all aminium hydrogen atoms are involved in intermolecular hydrogen-bonding interactions with sulfonate oxygen atom acceptors. This results in a three-dimensional framework polymer structure. While this structure is for a different isomer of a naphthalenesulfonic acid, it provides insight into the potential structural characteristics of 6-Amino-1,3-naphthalenedisulfonic acid disodium salt, which may also exhibit zwitterionic properties and form similar hydrogen-bonded networks .
Chemical Reactions Analysis
The chemical reactions of 6-Amino-1,3-naphthalenedisulfonic acid disodium salt primarily involve the formation of colored complexes with various metallic ions. The compound has been studied for its reactivity in neutral, alkaline, and acidic media, demonstrating versatility in its applications. The color reactions are sensitive and can be used to qualitatively study the presence of specific metals in a sample. The sensitivity of these reactions to particular ions like uranyl(II), iron(III), mercury(I), and others, suggests that the compound could be used in trace analysis and environmental monitoring .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Amino-1,3-naphthalenedisulfonic acid disodium salt are not explicitly detailed in the provided papers. However, based on its chemical structure and known reactivity, it can be inferred that the compound is water-soluble due to its ionic nature and sulfonic acid groups. The ability to form stable complexes with metals indicates that it has chelating properties, which are important for its use as a colorimetric reagent. The compound's sensitivity to various metal ions suggests that it has a specific affinity for these ions, which could be exploited in analytical chemistry for the detection and quantification of these elements .
Scientific Research Applications
1. Determination of Trace Nitrite in Water
- Summary of Application: This compound is used as a fluorescent probe for determining trace amounts of nitrite in different types of water .
- Methods of Application: The probe is based on the selective reaction of nitrite with 6-Amino-1,3-naphthalenedisulfonic acid in hydrochloric acid solution to form the corresponding diazonium acid in sodium hydroxide solution at room temperature . The diazonium acid produced has high fluorescence intensity at 488 nm (excitation at 367 nm), whereas 6-Amino-1,3-naphthalenedisulfonic acid has high fluorescence intensity at 465 nm (excitation at 354 nm) .
- Results or Outcomes: Under optimized experimental conditions, the signal intensity was linear over a nitrite concentration range of 0.006–0.075 mg L −1, with a correlation coefficient better than 0.9994 . The limit of detection was 2.1 μg L −1 for the determination of nitrite by the proposed method .
2. Preparation of Cyanine Dye Compounds
- Summary of Application: Disodium 6-Amino-1,3-naphthalenedisulfonate is used in the preparation of Cyanine dye compounds, which are useful in noninvasive imaging .
- Methods of Application: The tetrasulfonated near-infrared cyanine dyes were synthesized starting with the commercially available disodium salt of 6-amino-1,3-naphthalenedisulfonic acid .
3. Fluorescent Labeling of Carbohydrates
- Summary of Application: This compound is used to label carbohydrates .
- Methods of Application: The fluorescent reagent reacts with the reducing termini of oligosaccharides to form a Schiff’s base, which can then be stabilized by reducing it with sodium cyanoborohydride .
4. Laboratory Chemicals
5. Electrolyte in Chromatography
- Summary of Application: The disodium salt of this compound is used as an electrolyte in certain kinds of chromatography .
6. Laboratory Chemicals
Safety And Hazards
The compound is classified under GHS07 and carries a warning signal . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . It’s recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin, eyes, or clothing .
Future Directions
properties
IUPAC Name |
disodium;6-aminonaphthalene-1,3-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6S2.2Na/c11-7-1-2-9-6(3-7)4-8(18(12,13)14)5-10(9)19(15,16)17;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOUFOHKVHDKRS-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NNa2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068601 | |
Record name | Sodium 6-aminonaphthalene-1,3-disulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5068601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1,3-naphthalenedisulfonic acid disodium salt | |
CAS RN |
50976-35-7, 83732-83-6 | |
Record name | Disodium 6-amino-1,3-naphthalenedisulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050976357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Aminonaphthalene-1,3-disulphonic acid, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083732836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Naphthalenedisulfonic acid, 6-amino-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 6-aminonaphthalene-1,3-disulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5068601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-aminonaphthalene-1,3-disulphonic acid, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.283 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sodium 6-aminonaphthalene-1,3-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.691 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DISODIUM 6-AMINO-1,3-NAPHTHALENEDISULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5859CY47BN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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